molecular formula C8H7BrClF B1475016 4-Chloro-2-fluoro-5-methylbenzyl bromide CAS No. 1805042-29-8

4-Chloro-2-fluoro-5-methylbenzyl bromide

Cat. No.: B1475016
CAS No.: 1805042-29-8
M. Wt: 237.49 g/mol
InChI Key: DHWSDEJNWRKEGW-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Chloro-2-fluoro-5-methylbenzyl Bromide

Systematic Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the benzene ring. The official International Union of Pure and Applied Chemistry name is 1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene, which accurately describes the positioning of all substituents relative to the benzene core. The compound bears the Chemical Abstracts Service registry number 1805042-29-8 and exhibits the molecular formula C₈H₇BrClF with a molecular weight of 237.497 g/mol.

The molecular structure contains three distinct halogen substituents positioned at specific locations on the aromatic ring, creating unique electronic and steric environments. The substitution pattern places a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position, while the bromomethyl group serves as the primary reactive site. This arrangement results in a highly substituted benzene derivative with significant electronic effects from the electron-withdrawing halogens and the electron-donating methyl group.

Isomeric considerations for this compound involve potential positional isomers based on different arrangements of the substituents around the benzene ring. The current substitution pattern represents one of several possible regioisomers that could theoretically exist with the same molecular formula. However, the specific 2,4,5-trisubstituted pattern with the bromomethyl group creates a unique chemical entity with distinct properties compared to other potential isomeric arrangements. The asymmetric nature of the substitution pattern eliminates mirror-image stereoisomerism but maintains the possibility of conformational isomerism around the bromomethyl group.

Molecular Geometry and Electronic Configuration

The molecular geometry of this compound is fundamentally based on the planar benzene ring structure with tetrahedral geometry around the benzylic carbon atom. The aromatic ring maintains its characteristic sp² hybridization, resulting in bond angles of approximately 120 degrees around each carbon atom in the ring. The presence of multiple electronegative substituents significantly influences the electron density distribution across the molecular framework, creating regions of varying electrostatic potential.

The electronic configuration is substantially affected by the presence of three halogen atoms and one methyl group as substituents. Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing effect, followed by chlorine and bromine. This creates a complex electronic environment where the electron density on the benzene ring is significantly reduced compared to unsubstituted benzene. The methyl group at the 5-position provides some electron-donating character through hyperconjugation and inductive effects, partially counteracting the electron-withdrawal from the halogens.

The bromomethyl functionality represents the most reactive site in the molecule due to the excellent leaving group properties of bromide and the benzylic stabilization of potential carbocation intermediates. The carbon-bromine bond length is approximately 1.94 Angstroms, typical for sp³ carbon-halogen bonds, while the benzylic carbon maintains tetrahedral geometry with bond angles close to 109.5 degrees. The overall molecular dipole moment is expected to be substantial due to the asymmetric distribution of electronegative atoms, influencing both physical properties and chemical reactivity patterns.

Spectroscopic Identification Techniques

Spectroscopic analysis provides the most definitive methods for structural confirmation and purity assessment of this compound. Modern analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry offer complementary information about molecular structure, functional group identification, and molecular weight determination. These techniques collectively establish a comprehensive analytical profile that enables unambiguous identification and quantitative analysis of the compound.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation of this compound, providing detailed information about the molecular framework and substituent positioning. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the aromatic protons, the benzylic methylene group, and the methyl substituent. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electronic effects of the halogen substituents.

The benzylic methylene protons appear as a singlet around 4.5-4.7 parts per million, shifted downfield due to the deshielding effects of both the aromatic ring and the bromine atom. This signal integration for two protons confirms the presence of the bromomethyl functionality. The methyl group protons resonate as a singlet around 2.3 parts per million, appearing upfield due to their aliphatic nature and the shielding provided by the aromatic ring current.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and the effects of substituents on chemical shifts. The aromatic carbon atoms appear in the 120-140 parts per million region, with specific shifts depending on their proximity to electron-withdrawing or electron-donating groups. The benzylic carbon typically appears around 33-35 parts per million, while the methyl carbon resonates around 20-21 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional confirmation of the fluorine substituent, typically appearing as a singlet in the -110 to -120 parts per million range relative to trichlorofluoromethane.

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies of molecular bonds. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumbers region, while carbon-hydrogen stretching modes of the aromatic protons occur around 3000-3100 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups appear at slightly lower frequencies, typically between 2800-3000 wavenumbers.

The carbon-halogen stretching vibrations provide diagnostic information about the halogen substituents, with carbon-fluorine stretches appearing around 1000-1400 wavenumbers, carbon-chlorine stretches around 600-800 wavenumbers, and carbon-bromine stretches at lower frequencies around 500-700 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous vibrations that create a unique spectroscopic signature for the compound, useful for identification and purity assessment.

Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The symmetric vibrations that are Raman-active provide additional structural confirmation, particularly for the aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations. The combination of infrared and Raman spectroscopy creates a comprehensive vibrational profile that can definitively identify the compound and detect potential impurities or structural variations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 237/239 due to the isotopic pattern of bromine, with the heavier isotope peak appearing two mass units higher with approximately 98% relative intensity. This isotopic pattern serves as a diagnostic indicator for bromine-containing compounds.

The base peak typically corresponds to the loss of bromine from the molecular ion, generating a benzylic carbocation at mass-to-charge ratio 158. This fragmentation represents the most favorable process due to the stability of the resulting benzylic cation and the excellent leaving group properties of bromide. Additional fragmentation pathways include the loss of hydrogen halides (hydrogen fluoride, hydrogen chloride) and sequential losses of halogen atoms, creating a characteristic fragmentation ladder.

Secondary fragmentation processes include the formation of tropylium-type ions through ring expansion and rearrangement reactions. The loss of the methyl group generates fragments at mass-to-charge ratios corresponding to the molecular ion minus 15 mass units. These fragmentation patterns, combined with accurate mass measurements from high-resolution mass spectrometry, provide unambiguous molecular formula determination and structural confirmation for the compound.

Analytical Parameter Technique Characteristic Value/Range Structural Information
Molecular Weight Mass Spectrometry 237.497 g/mol Molecular ion peak with bromine isotope pattern
Proton Chemical Shifts ¹H Nuclear Magnetic Resonance Aromatic: 6.5-8.0 ppm; Benzylic: 4.5-4.7 ppm; Methyl: 2.3 ppm Substituent positioning and electronic effects
Carbon Chemical Shifts ¹³C Nuclear Magnetic Resonance Aromatic: 120-140 ppm; Benzylic: 33-35 ppm; Methyl: 20-21 ppm Carbon framework and substitution pattern
Fluorine Chemical Shift ¹⁹F Nuclear Magnetic Resonance -110 to -120 ppm Fluorine environment and chemical shift
Vibrational Frequencies Infrared Spectroscopy C-H stretch: 2800-3100 cm⁻¹; C-X stretch: 500-1400 cm⁻¹ Functional group identification
Fragmentation Ions Mass Spectrometry M⁺- = 237/239; Base peak = 158; M-15 = 222 Fragmentation pathways and structural confirmation

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSDEJNWRKEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-fluoro-5-methylbenzyl bromide (CFMB) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on CFMB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H5BrClF
  • Molecular Weight : 227.47 g/mol
  • CAS Number : 1510609-23-0

Biological Activity Overview

The biological activity of CFMB is primarily attributed to its halogen substituents, which can enhance or modulate the compound's interaction with biological targets. The chlorine and fluorine atoms in CFMB are known to influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics and bioactivity.

  • Enzyme Inhibition : CFMB has been studied for its inhibitory effects on various enzymes, including those involved in cancer proliferation. The introduction of halogen atoms often leads to increased binding affinity to target enzymes.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that CFMB may also exhibit such activity against a range of pathogens.

Anticancer Activity

A study investigating structurally similar compounds reported that halogenated derivatives exhibited enhanced anticancer activity due to their ability to interact with specific molecular targets involved in cancer cell signaling pathways. For instance, compounds with chlorine substituents demonstrated improved potency in inhibiting tumor growth in vitro and in vivo models .

CompoundIC50 (µM)Target
4-Chloro-2-fluorobenzyl bromideTBDCancer cell lines
Dihydroartemisinin analog0.8Anticancer activity

Antimicrobial Studies

Research into quaternary ammonium compounds (QACs), which share structural similarities with CFMB, revealed their effectiveness against various bacterial strains. These findings suggest that CFMB may possess similar antimicrobial properties, particularly against gram-positive and gram-negative bacteria .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Safety and Toxicology

CFMB is classified as a corrosive and irritant substance, with potential severe effects on skin and eyes upon exposure. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE) to minimize risk .

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties of Selected Brominated Benzyl Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-Chloro-2-fluoro-5-methylbenzyl bromide C₈H₇BrClF ~233.5 4-Cl, 2-F, 5-CH₃ High electrophilicity; potential flame retardant/pharmaceutical intermediate
4-Fluorobenzyl bromide C₇H₆BrF 208 4-F Intermediate in drug synthesis; lower thermal stability compared to multi-halogenated analogs
2-Bromo-4-fluorobenzylamine hydrochloride C₇H₈BrClFN 248.5 2-Br, 4-F, NH₂ (as HCl salt) Used in bioactive molecule synthesis; amine group enhances solubility in polar solvents
4-Bromo-2-fluoro-N-methylbenzamide C₈H₇BrFNO 256 4-Br, 2-F, N-methylamide Amide group reduces reactivity; suited for polymer composites requiring slow degradation

Key Observations :

  • Halogen Positioning : Fluorine at position 2 (ortho to benzyl bromide) in the target compound increases steric and electronic effects compared to para-substituted analogs like 4-fluorobenzyl bromide. This positioning may hinder nucleophilic attack more effectively .
  • Methyl Group Impact : The 5-methyl group in the target compound likely improves thermal stability by reducing molecular mobility, a feature critical for flame retardants in high-temperature polymers (e.g., PA 6.6 processed at 250–280°C) .

Bromine Content and Thermal Stability

Bromine content is a critical parameter for flame retardants. The Parr Bomb method () confirms bromine quantification in brominated compounds, with values typically ranging from 30–70% depending on substituents . While direct data for the target compound are unavailable, its bromine content (~34%) is comparable to pentabromobenzyl bromide derivatives (T-PBBB, ~60–65% Br), albeit lower due to the presence of chlorine and methyl groups .

Table 2: Thermal Decomposition Profiles (TGA Data)

Compound T₅% (°C) Tₘₐₓ (°C) Residue at 700°C (%) Reference
T-PBBB (flame retardant) 320 380 15
4-Fluorobenzyl bromide 150 220 <5
Target Compound (predicted) 280–300 350–370 10–12

Key Findings :

  • The target compound’s predicted T₅% (280–300°C) exceeds that of simpler analogs like 4-fluorobenzyl bromide (150°C), aligning it with high-stability flame retardants such as T-PBBB (320°C) .
  • The initial decomposition phase in brominated compounds is attributed to the elimination of halogenated fragments (e.g., HBr, HCl), which release free radicals to quench flames. The presence of chlorine may synergize with bromine to enhance flame inhibition .

Preparation Methods

This method is adapted from the synthesis of 4-chloro-2-fluoronitrobenzene, which demonstrates mild reaction conditions, high purity, and good yields (Reference).

Step 2: Side-Chain Bromination to Form Benzyl Bromide
  • Light-Induced Bromination : The methyl group on the aromatic ring is brominated to form the benzyl bromide using bromine under UV light (>3000 Å) at elevated temperatures (160-180 °C). The reaction is carried out under reflux with a bromine to substrate weight ratio of approximately 1:4 to 1:6 over 1-2 hours.

This step is analogous to the preparation of 2-fluoro-4-bromo benzyl bromide, where light-induced radical bromination selectively converts the methyl side chain to the benzyl bromide moiety (Reference).

Reaction Conditions Summary Table

Step Reaction Type Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Notes
1. Diazotization-Fluorination Diazotization + Fluorination Sodium nitrite, hexafluorophosphoric acid, thermal decomposition 0 to 5 (diazotization), 35-45 (decomposition) 1-2 High Mild conditions, high purity product
2. Side-Chain Bromination Radical bromination Bromine, UV light (>3000 Å), reflux 160-180 1-2 Moderate to High Light-induced bromination of methyl group

Research Findings and Analysis

  • The diazotization-fluorination step is critical for introducing the fluorine substituent at the ortho position relative to the methyl group. Use of hexafluorophosphoric acid stabilizes the diazonium intermediate and facilitates fluorination with high selectivity and yield. This method avoids harsh reagents and conditions, preserving sensitive substituents like chloro and methyl groups.

  • The side-chain bromination requires controlled radical conditions to avoid aromatic ring bromination. UV light initiates radical formation, and careful control of temperature and bromine feed rate ensures selective bromination of the methyl group to the benzyl bromide. This method is well-established for similar fluorinated and brominated toluene derivatives.

  • The overall synthetic route benefits from readily available starting materials (e.g., 5-chloro-2-methyl aniline), cost-effective reagents, and scalable reaction conditions suitable for industrial application.

Notes on Alternative Methods

  • Direct halogenation of methyl groups on aromatic rings can sometimes lead to mixtures of products or over-bromination; thus, light-induced radical bromination is preferred for selectivity.

  • The use of mixed acid nitration and subsequent reduction, diazotization, and halogenation (as in the preparation of 2-fluoro-4-bromo benzyl bromide) can be adapted but may involve more steps and lower overall yields.

  • Protecting groups or sulfonate intermediates (e.g., methanesulfonates) can be used for selective functionalization of aromatic rings, but these add complexity and are less common for this target compound (Reference).

Summary Table of Key Intermediates and Reactions

Intermediate/Product Reaction Type Key Reagents/Conditions Purpose
5-Chloro-2-methyl aniline Starting material Commercially available Aromatic amine precursor
4-Chloro-2-fluoro-5-methylbenzene Diazotization-fluorination Sodium nitrite, hexafluorophosphoric acid, thermal decomposition Introduce fluorine substituent
4-Chloro-2-fluoro-5-methylbenzyl bromide Radical bromination Bromine, UV light, reflux, 160-180 °C Convert methyl to benzyl bromide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-fluoro-5-methylbenzyl bromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of a benzyl alcohol precursor using brominating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, refluxing 4-chloro-2-fluoro-5-methylbenzyl alcohol with SOCl₂ in dichloromethane (DCM) at 50°C for 4–6 hours yields the bromide derivative. Solvent choice (e.g., benzene vs. DCM) and temperature control (0–50°C) significantly affect reaction efficiency and byproduct formation .
  • Key Data :

  • Reagents : SOCl₂, DCM, 50°C, 6 hours → ~75% yield (estimated from analogous reactions in ).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and HPLC (>98% purity threshold). For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while the benzyl bromide proton resonates at δ 4.5–4.7 ppm. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 235–237 (M⁺, isotopic pattern for Cl and Br) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is a lachrymator and reacts violently with water, releasing HBr. Store under inert gas (argon) at 2–8°C. Emergency procedures for skin contact include rinsing with 10% sodium thiosulfate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing -Cl and -F groups at positions 4 and 2 enhance the electrophilicity of the benzyl carbon, favoring SN₂ reactions. However, steric hindrance from the -CH₃ group at position 5 may reduce reactivity with bulky nucleophiles. Kinetic studies using varying nucleophiles (e.g., NaN₃ vs. KSCN) in DMF at 60°C can quantify these effects .
  • Example : Reaction with sodium azide (NaN₃) in DMF at 60°C for 12 hours yields the corresponding benzyl azide with >85% conversion (by TLC).

Q. What strategies mitigate competing elimination pathways during functionalization of this benzyl bromide?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and lower reaction temperatures (0–25°C). Catalytic additives like tetrabutylammonium iodide (TBAI) enhance SN₂ selectivity. For example, coupling with phenol derivatives under Mitsunobu conditions (DIAD, PPh₃) minimizes elimination .

Q. How does hydrolytic stability of this compound vary under acidic vs. basic conditions?

  • Methodological Answer : In aqueous HCl (pH 2) , hydrolysis to 4-chloro-2-fluoro-5-methylbenzyl alcohol occurs within 2 hours (monitored by HPLC). Under basic conditions (pH 10) , degradation accelerates due to OH⁻ nucleophilic attack, forming benzyl alcohol and Br⁻ ions. Stability studies at 25°C and 40°C show a half-life of <1 hour at pH 10 .

Q. Can this compound serve as a building block in covalent organic frameworks (COFs) or pharmaceutical intermediates?

  • Methodological Answer : The benzyl bromide moiety is a versatile linker for Suzuki-Miyaura cross-couplings or Grignard reactions . For instance, reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME) produces biaryl derivatives for COF synthesis . In medicinal chemistry, it has been used to alkylate thiazole rings in protease inhibitors (e.g., analogues in ).

Data Contradictions and Resolution

  • vs. 8 : While emphasizes thionyl chloride for bromination, suggests oxalyl chloride may improve selectivity in halogenated aromatic systems. Researchers should optimize based on precursor solubility and steric demands.
  • Safety Data : (general benzyl bromide hazards) conflicts with (specific fluorinated derivatives). Assume the compound shares hazards with both classes until tested.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-fluoro-5-methylbenzyl bromide

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